molecular formula C19H19N3O2 B12876626 2-(3-Aminophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide CAS No. 921211-24-7

2-(3-Aminophenoxy)-N-(propan-2-yl)quinoline-6-carboxamide

Cat. No.: B12876626
CAS No.: 921211-24-7
M. Wt: 321.4 g/mol
InChI Key: AODUGUMTPJNELP-UHFFFAOYSA-N
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Description

2-(3-Aminophenoxy)-N-isopropylquinoline-6-carboxamide is a complex organic compound that features a quinoline core structure substituted with an aminophenoxy group and an isopropylcarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminophenoxy)-N-isopropylquinoline-6-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Aminophenoxy Group: The aminophenoxy group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting 3-aminophenol with a suitable halogenated quinoline derivative under basic conditions.

    Formation of the Isopropylcarboxamide Moiety: The final step involves the formation of the carboxamide group by reacting the intermediate product with isopropylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenoxy)-N-isopropylquinoline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which can reduce the quinoline ring to a tetrahydroquinoline derivative.

    Substitution: The aminophenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

2-(3-Aminophenoxy)-N-isopropylquinoline-6-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting quinoline-binding sites in enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of quinoline derivatives with biological macromolecules, providing insights into their mechanisms of action.

Mechanism of Action

The mechanism of action of 2-(3-Aminophenoxy)-N-isopropylquinoline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA or bind to enzyme active sites, while the aminophenoxy and isopropylcarboxamide groups can enhance binding affinity and specificity. This compound may inhibit enzyme activity or disrupt protein-DNA interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Aminophenoxy)ethanol: Similar in structure but lacks the quinoline core and isopropylcarboxamide moiety.

    4-Aminophenoxy phthalonitrile: Contains an aminophenoxy group but has a different core structure.

    1,2,3-Triazol-quinobenzothiazine derivatives: Share some structural features but have different core and functional groups.

Uniqueness

2-(3-Aminophenoxy)-N-isopropylquinoline-6-carboxamide is unique due to its combination of a quinoline core with aminophenoxy and isopropylcarboxamide groups. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

921211-24-7

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

2-(3-aminophenoxy)-N-propan-2-ylquinoline-6-carboxamide

InChI

InChI=1S/C19H19N3O2/c1-12(2)21-19(23)14-6-8-17-13(10-14)7-9-18(22-17)24-16-5-3-4-15(20)11-16/h3-12H,20H2,1-2H3,(H,21,23)

InChI Key

AODUGUMTPJNELP-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(C=C1)N=C(C=C2)OC3=CC=CC(=C3)N

Origin of Product

United States

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